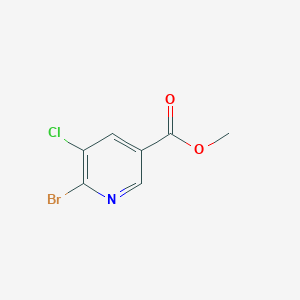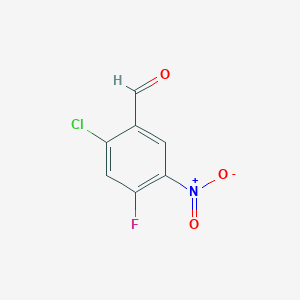
2-氯-4-氟-5-硝基苯甲醛
描述
2-Chloro-4-fluoro-5-nitrobenzaldehyde is an important organic intermediate used for synthesizing medicines and pesticides . It is a white or light yellow crystalline solid .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-5-nitrobenzaldehyde involves several steps. The process starts with a nitration reaction on 2-chloro-4-fluorotoluene, followed by a bromination reaction in the presence of benzoyl peroxide. The final step involves a hydrolysis and oxidation reaction to obtain the product .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluoro-5-nitrobenzaldehyde is C7H3ClFNO3. It has a molecular weight of 203.56 .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can react with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-5-nitrobenzaldehyde is a solid at room temperature. It has a density of 1.6±0.1 g/cm3 and a boiling point of 303.6±42.0 °C at 760 mmHg . It is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide .科学研究应用
Organic Synthesis
“2-Chloro-4-fluoro-5-nitrobenzaldehyde” is used as an important raw material and intermediate in organic synthesis . It can participate in various reactions to form complex organic compounds.
Pharmaceuticals
This compound can be used in the synthesis of pharmaceuticals . It can be used to create drug molecules that have therapeutic effects.
Agrochemicals
In the field of agrochemicals, “2-Chloro-4-fluoro-5-nitrobenzaldehyde” can be used as a precursor to synthesize pesticides, herbicides, and other agrochemicals .
Dye Manufacturing
This compound can also be used in the production of dyes . The nitro group (-NO2) in the compound can contribute to the color of the dye.
Material Science
In material science, this compound can be used in the synthesis of new materials . The presence of different functional groups allows for a wide range of possible reactions.
Analytical Chemistry
In analytical chemistry, “2-Chloro-4-fluoro-5-nitrobenzaldehyde” can be used as a reagent or a standard for various analytical techniques .
安全和危害
未来方向
作用机制
Target of Action
It’s commonly used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it helps synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C .
属性
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIAPRHNXBCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543919 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99329-85-8 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

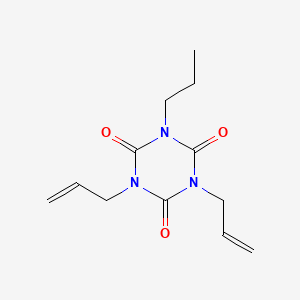

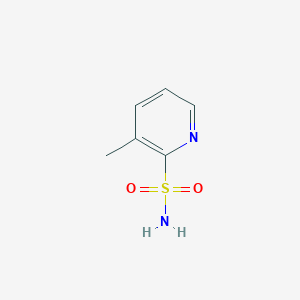

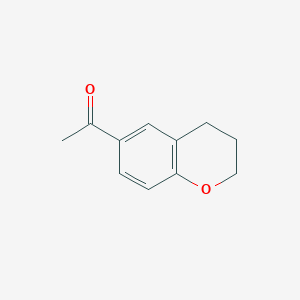


![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)

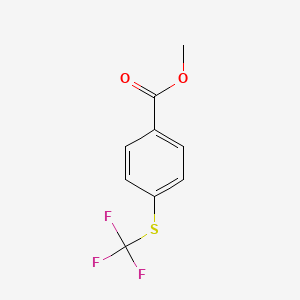
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
